REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([c:4]1[cH:5][cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1)[NH:14][C:15](=[O:16])[CH3:17].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[ClH:20].[K+:19].[OH-:18].[OH:21][CH2:22][CH2:23][OH:24]>>[CH3:1][C:2]([CH3:3])([c:4]1[cH:5][cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1)[NH2:14]
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Name
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CC(=O)NC(C)(C)c1ccc(C(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(C)(C)c1ccc(C(F)(F)F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCCO
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Name
|
|
Type
|
product
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Smiles
|
CC(C)(N)c1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |